5-(Aminomethyl)benzene-1,3-diol Hydrobromide: Chemical Properties, Stability, and Application Workflows
5-(Aminomethyl)benzene-1,3-diol Hydrobromide: Chemical Properties, Stability, and Application Workflows
Executive Summary
5-(Aminomethyl)benzene-1,3-diol hydrobromide (CAS No. 63720-39-8), widely recognized in literature as 3,5-dihydroxybenzylamine hydrobromide, is a highly versatile bifunctional building block. Characterized by an electron-rich resorcinol core and a primary amine, this compound is a critical intermediate in the development of advanced oxidative hair dyes, highly penetrative skin-whitening cosmetics, and novel cytokinin-based oncology and agricultural therapeutics.
This technical guide provides an in-depth analysis of its physicochemical properties, intrinsic stability challenges, and step-by-step experimental workflows, designed specifically for researchers and formulation scientists.
Structural and Physicochemical Profile
The compound features a benzene ring substituted with two hydroxyl groups at the meta positions (1,3-diol) and an aminomethyl group at position 5. The formulation of this compound as a hydrobromide salt is a deliberate chemical strategy. The protonation of the primary amine (
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 5-(aminomethyl)benzene-1,3-diol hydrobromide |
| Common Synonyms | 3,5-Dihydroxybenzylamine hydrobromide; 1,3-Benzenediol, 5-(aminomethyl)- |
| CAS Number | 63720-39-8 |
| Molecular Formula | C₇H₁₀BrNO₂ (C₇H₉NO₂ · HBr) |
| Molecular Weight | 220.06 g/mol |
| Topological Polar Surface Area (TPSA) | 66.5 Ų |
| Physical State | Solid (Crystalline powder) |
| Solubility | High in H₂O, DMSO, and Ethanol; Insoluble in non-polar organics |
Data synthesized from PubChem and ChemicalBook reference standards[1][2].
Stability and Degradation Mechanisms
The Causality of Auto-Oxidation
Resorcinol derivatives are notoriously sensitive to oxidation. The two hydroxyl groups are strongly electron-donating via resonance, significantly increasing the electron density of the aromatic ring. This makes the ortho and para positions highly susceptible to electrophilic attack and single-electron transfer (SET) oxidation.
When exposed to ambient oxygen, light, or transition metal impurities in aqueous solutions, 5-(aminomethyl)benzene-1,3-diol undergoes rapid auto-oxidation, forming reactive quinone intermediates. These quinones readily polymerize, leading to a macroscopic "browning" effect—a common mode of failure in cosmetic shelf-life[3].
Formulative and Storage Countermeasures
To establish a self-validating stability system, researchers must implement the following controls:
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Storage: Long-term storage must be maintained at 2–8°C (or -20°C for extended periods) in tightly sealed, amber vials backfilled with inert gas (Argon or Nitrogen)[4].
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Aqueous Formulation: When formulated into aqueous phases (e.g., O/W emulsions), the inclusion of antioxidants is mandatory. Typical stabilizers include sodium sulfite, ascorbic acid, or chelating agents (EDTA) to sequester trace metals that catalyze radical formation[5].
Key Applications and Experimental Workflows
Oxidative Coupling in Hair Dye Formulations
In oxidative hair dyeing, 5-(aminomethyl)benzene-1,3-diol acts as a coupler . It does not produce color alone; instead, it reacts with a primary intermediate (developer) like p-phenylenediamine (PPD) in the presence of an oxidizing agent (H₂O₂)[6]. The electron-rich nature of the coupler allows it to rapidly attack the electrophilic quinonediimine formed by the oxidation of the developer.
Figure 1: Mechanistic pathway of oxidative coupling utilizing 3,5-dihydroxybenzylamine as a coupler.
Step-by-Step Methodology: Oxidative Dye Synthesis
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Preparation of Base Emulsion: Dissolve 0.1 mol of p-phenylenediamine (developer) and 0.1 mol of 5-(aminomethyl)benzene-1,3-diol hydrobromide (coupler) in a standard cosmetic emulsion base (e.g., containing cetyl alcohol and sodium lauryl sulfate)[6].
-
pH Adjustment: Adjust the formulation to pH 9.5 using aqueous ammonia. Causality: Alkaline conditions are required to deprotonate the hydrogen peroxide, forming the active perhydroxyl anion (
) which drives the initial oxidation of the developer[7]. -
Activation: Immediately prior to application, mix 100 parts by weight of the dye emulsion with 50 parts by weight of a 3% H₂O₂ solution.
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Validation: Apply to keratin fibers at 30°C for 30 minutes. The formation of a stable, intense coloration validates the successful electrophilic aromatic substitution.
Synthesis of Adamantane-Conjugated Skin Whitening Agents
Traditional polyphenols used for tyrosinase inhibition often fail in clinical settings due to poor cellular membrane permeation and formulation instability. By conjugating 5-(aminomethyl)benzene-1,3-diol with adamantane-1-carboxylic acid, researchers drastically increase the lipophilicity of the molecule while preserving the crucial hydrogen-bonding hydroxyl groups necessary for receptor binding[8][9].
Figure 2: EDC-mediated amidation workflow for synthesizing highly penetrative skin-whitening derivatives.
Step-by-Step Methodology: EDC-Mediated Amidation
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Solubilization: Dissolve 1.0 equivalent of adamantane-1-carboxylic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere to prevent moisture-induced degradation of the coupling agent[8].
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Amine Liberation: Add 1.1 equivalents of 5-(aminomethyl)benzene-1,3-diol hydrobromide. Introduce 2.5 equivalents of Triethylamine (TEA). Causality: TEA neutralizes the hydrobromide salt, liberating the nucleophilic free primary amine required for the reaction[9].
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Coupling Initiation: Add 1.2 equivalents of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). Stir continuously at room temperature for 12 hours.
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Workup & Validation: Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo. Validate the product via ¹H NMR (DMSO-d₆), confirming the presence of the adamantane aliphatic protons (1.67–1.97 ppm) and the aromatic protons of the resorcinol ring (6.02–6.04 ppm)[9].
Cytokinin Derivatives for Oncology and Agriculture
5-(Aminomethyl)benzene-1,3-diol is also utilized to synthesize substituted 6-benzylaminopurines (BAPs). These compounds act as potent cytokinins in plants (stimulating shoot proliferation) and exhibit significant antiproliferative effects in human cancer cell lines by inhibiting cyclin-dependent kinases (CDKs)[4][10]. The dual hydroxyl groups on the benzyl ring enhance hydrogen bonding within the ATP-binding pocket of the CDK enzymes, driving high biological activity[4].
References
-
PubChem - 5-(Aminomethyl)benzene-1,3-diol | C7H9NO2 | CID 12347987. National Institutes of Health (NIH).[Link]
- Google Patents - US4575377A - Oxidation hair dyes comprising resorcinol deriv
- Google Patents - US12017974B2 - Adamantanecarboxylic acid benzyl amide derivative compound and skin whitening composition comprising same.
- Google Patents - CN113286779A - Adamantane carboxylic acid benzylamide derivative compound and skin whitening composition containing same.
- Google Patents - WO2017110151A1 - Topical delivery system for active ingredients.
Sources
- 1. 5-(aminomethyl)benzene-1,3-diol hydrobromide | 63720-39-8 [chemicalbook.com]
- 2. 5-(Aminomethyl)benzene-1,3-diol | C7H9NO2 | CID 12347987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2017110151A1 - Topical delivery system for active ingredients - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. US20120192888A1 - Process for straightening keratin fibres with a heating means and denaturing agents - Google Patents [patents.google.com]
- 6. US4575377A - Oxidation hair dyes comprising resorcinol derivatives as coupling components - Google Patents [patents.google.com]
- 7. US4575377A - Oxidation hair dyes comprising resorcinol derivatives as coupling components - Google Patents [patents.google.com]
- 8. US12017974B2 - Adamantanecarboxylic acid benzyl amide derivative compound and skin whitening composition comprising same - Google Patents [patents.google.com]
- 9. CN113286779A - Adamantane carboxylic acid benzylamide derivative compound and skin whitening composition containing same - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
